molecular formula C20H13F3N4O2S2 B2865263 Chembl4516122 CAS No. 1357716-06-3

Chembl4516122

Cat. No. B2865263
CAS RN: 1357716-06-3
M. Wt: 462.47
InChI Key: DWXLDQBLLYLTMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chembl4516122 is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. This compound is also known as (2S,3S)-2-[(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)-4-oxo-1,3-oxazolidine-5-carboxamide and belongs to the oxazolidinone class of compounds.

Scientific Research Applications

ChEMBL Database: A Keystone in Drug Discovery

Expansive Bioactivity Database

ChEMBL is a significant open-access database providing extensive bioactivity information crucial for drug discovery and chemical biology research. It encompasses binding, functional, and ADMET data for a myriad of drug-like bioactive compounds, meticulously abstracted from primary literature and further curated to enhance quality and utility across diverse research areas (Gaulton et al., 2011).

Enhancements and Features

Since its inception, ChEMBL has integrated various data sources, including neglected disease screening and crop protection data, alongside drug metabolism and disposition information. It has significantly improved by annotating assays and targets with ontologies, adding targets and indications for clinical candidates, and incorporating metabolic pathways for drugs (Gaulton et al., 2016).

Streamlined Data Access

To facilitate easy access to its wealth of data, ChEMBL has updated its web services, offering extensive data from the database and introducing new functionalities. These services support the development of applications and workflows relevant to drug discovery, making ChEMBL a cornerstone for researchers and educators alike (Davies et al., 2015).

Broadening Research Applicability

Recognizing the importance of ChEMBL in various fields, significant efforts have been made to diversify its application beyond human health research, incorporating bioactivity data for insecticidal, fungicidal, and herbicidal compounds. This expansion enhances ChEMBL's utility in crop protection research, demonstrating its flexibility and broad applicability across scientific domains (Gaulton et al., 2015).

properties

IUPAC Name

8-(thiophen-2-ylmethyl)-11-[[3-(trifluoromethyl)phenyl]methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F3N4O2S2/c21-20(22,23)13-4-1-3-12(9-13)10-26-19(29)27-15-6-8-31-16(15)17(28)25(18(27)24-26)11-14-5-2-7-30-14/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXLDQBLLYLTMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C(=O)N3C4=C(C(=O)N(C3=N2)CC5=CC=CS5)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 53074532

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.